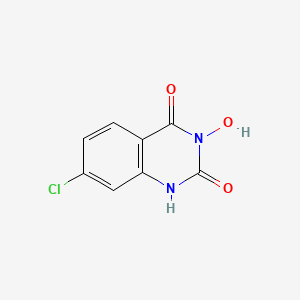

7-Chloro-3-hydroxyquinazoline-2,4-dione

Description

Historical Overview of Quinazolinedione Derivatives in Medicinal Chemistry

The exploration of quinazoline (B50416) derivatives in medicinal chemistry has a rich history dating back to the late 19th and early 20th centuries. The first synthesis of a quinazoline derivative was reported by Griess and colleagues in 1869. mdpi.com Subsequently, in 1903, Gabriel and Colman synthesized and studied the physical and chemical properties of several quinazoline derivatives, laying the groundwork for future investigations. mdpi.com

Initially, research focused on the fundamental chemistry and synthesis of these compounds. However, their therapeutic potential soon became apparent. Over the decades, medicinal chemists have been drawn to the quinazoline scaffold due to its presence in various natural products and its ability to interact with a wide array of biological targets. nih.govopenmedicinalchemistryjournal.com This has led to the development of numerous quinazolinedione derivatives with a spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.commdpi.com

The versatility of the quinazoline ring system, which allows for substitutions at various positions, has been a key driver in its enduring appeal in drug discovery. mdpi.com This structural flexibility has enabled the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles, resulting in the successful development of several clinically approved drugs.

Significance of the Quinazoline-2,4-dione Core Structure in Drug Discovery

The quinazoline-2,4-dione core, specifically, is considered a "privileged structure" in drug discovery. nih.gov This designation is attributed to its capacity to serve as a scaffold for ligands that can bind to multiple, distinct biological targets with high affinity. The presence of two carbonyl groups at the C-2 and C-4 positions, along with the nitrogen atoms, provides key hydrogen bond donor and acceptor sites, facilitating interactions with various enzymes and receptors. mdpi.com

The significance of this core structure is underscored by the diverse pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown promise in several therapeutic areas:

Anticancer Activity: Quinazoline-2,4-dione derivatives have been a focal point of cancer research, with many compounds demonstrating potent inhibitory effects on various cancer cell lines. mdpi.comrsc.org Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases and poly (ADP-ribose) polymerase (PARP). mdpi.comrsc.orgdrugbank.com

Antibacterial Activity: The quinazoline-2,4-dione scaffold has been utilized to develop novel antibacterial agents. mdpi.comnih.gov Some derivatives act as inhibitors of bacterial enzymes like dihydrofolate reductase and DNA gyrase, which are essential for microbial survival. mdpi.comnih.gov

Anti-inflammatory and Analgesic Activity: Several quinazoline-2,4-dione derivatives have demonstrated significant anti-inflammatory and analgesic properties. mdpi.com Their mode of action is often linked to the inhibition of enzymes such as cyclooxygenase (COX). researchgate.net

Antiviral Activity: The potential of quinazoline-2,4-dione derivatives as antiviral agents has also been explored, with some compounds showing activity against viruses like the hepatitis C virus (HCV). nih.gov

The structural features of the quinazoline-2,4-dione core, including its planarity and the potential for extensive functionalization, make it an ideal platform for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Research Focus on 7-Chloro-3-hydroxyquinazoline-2,4-dione within Current Scientific Landscape

Within the broader class of quinazolinedione derivatives, this compound has emerged as a compound of particular interest in the current scientific landscape. The introduction of a chloro group at the 7-position and a hydroxy group at the 3-position of the quinazoline-2,4-dione scaffold significantly influences its electronic properties and potential biological interactions.

The chlorine atom, being an electron-withdrawing group, can modulate the reactivity and binding affinity of the molecule. The hydroxy group at the N-3 position introduces a potential metal-chelating site and an additional hydrogen bonding capability, which can be crucial for interaction with metalloenzymes.

Recent research has begun to explore the therapeutic potential of 3-hydroxyquinazoline-2,4-dione derivatives. For instance, studies have shown that this class of compounds can act as metal ion chelators and exhibit potent antiviral activities, specifically against the hepatitis C virus (HCV) by potentially targeting the NS5B polymerase. nih.gov The substitution at the 7-position, such as with a chloro group, is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of a lead compound.

While the broader family of 7-chloro-quinazolinone derivatives has been investigated for various activities including anticancer, anti-inflammatory, and antimicrobial effects, the specific compound this compound represents a more focused area of investigation. researchgate.netevitachem.comnih.gov Its unique combination of substituents suggests potential for novel mechanisms of action and therapeutic applications, warranting further detailed study to elucidate its full pharmacological profile and potential as a drug candidate.

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O3 |

|---|---|

Molecular Weight |

212.59 g/mol |

IUPAC Name |

7-chloro-3-hydroxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-1-2-5-6(3-4)10-8(13)11(14)7(5)12/h1-3,14H,(H,10,13) |

InChI Key |

CRTPJJNXJPKDEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 3 Hydroxyquinazoline 2,4 Dione and Its Analogs

Established General Synthetic Routes for Quinazoline-2,4-dione Systems

The construction of the quinazoline-2,4-dione core can be achieved through several reliable synthetic pathways. The most common methods involve the cyclization of readily available precursors or the convergent assembly of multiple components in a single pot.

Cyclization Reactions Utilizing 2-Aminobenzamide (B116534) and Related Precursors

A cornerstone in the synthesis of quinazoline-2,4-diones is the cyclization of 2-aminobenzamide derivatives with a suitable C1 source. This approach is versatile and allows for the introduction of various substituents on the aromatic ring.

One common method involves the reaction of 2-aminobenzamides with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). For instance, the reaction of a substituted 2-aminobenzamide with triphosgene in an appropriate solvent leads to the formation of the corresponding quinazoline-2,4-dione.

Another effective C1 source is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). In a metal-free catalytic approach, 2-aminobenzamides react with (Boc)₂O in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to yield quinazoline-2,4-diones in good to excellent yields. This method is notable for its operational simplicity and the use of a commercially available and less hazardous reagent. The reaction can be performed under microwave irradiation to accelerate the process or, for activated substrates, can proceed at room temperature.

Furthermore, the reaction of anthranilic acid with potassium cyanate (B1221674) is a well-established method to produce quinazoline-2,4-diones. This reaction proceeds by the initial formation of a urea (B33335) derivative, which then undergoes intramolecular cyclization.

A general representation of the synthesis of quinazoline-2,4-diones from 2-aminobenzamide is depicted below:

Table 1: Examples of Reagents for Cyclization of 2-Aminobenzamides

| Reagent | Conditions | Reference |

| Triphosgene | 1,4-dioxane, reflux | |

| (Boc)₂O, DMAP | CH₃CN, microwave or room temp. | |

| Potassium Cyanate | Water, heat |

Multi-Component Reactions (MCR) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high efficiency

Analytical Methodologies for Characterization of Synthesized Compounds

The characterization of 7-chloro-3-hydroxyquinazoline-2,4-dione and its analogs relies on a suite of sophisticated analytical techniques to confirm their molecular structures and purity. Beyond basic identification data, these methodologies provide in-depth information crucial for understanding the properties and reactivity of these synthesized compounds.

Spectroscopic techniques form the cornerstone of characterization. Infrared (IR) spectroscopy is employed to identify characteristic functional groups within the molecule. For instance, the IR spectrum of a 1,2,4-triazolo[1,5-a]quinazolinone derivative, an analog, displayed distinctive peaks at 3475 cm⁻¹ for the quinazoline-NH group and 1610 cm⁻¹ for the C=O group. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, provides detailed insights into the chemical environment of individual atoms. In the characterization of 1,3-bis(cyanomethyl)-quinazoline-2,4(1H,3H)-dione, the ¹H-NMR spectrum showed specific signals corresponding to the protons of the aromatic ring and the cyanomethyl groups, confirming the successful synthesis. nih.gov For example, signals appeared at 4.94 ppm and 5.33 ppm for the -CH₂- groups and between 7.42 and 8.12 ppm for the aromatic protons. nih.gov The disappearance of certain signals and the appearance of new ones in the ¹H-NMR spectrum can also confirm chemical transformations, such as the hydrazinolysis of a diester to a dihydrazide, where the signals for the ethyl groups vanished and new signals for the CONHNH₂ groups emerged. nih.gov

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the synthesized compounds. orientjchem.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. nih.gov For instance, the mass spectrum of 1,3-bis(cyanomethyl)-quinazoline-2,4(1H,3H)-dione showed the molecular ion peak [M⁺] at m/z 240.05, consistent with its calculated molecular weight. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to study the electronic transitions within the molecule and can be used to determine the maximum absorption wavelength (λmax). orientjchem.org This technique has also been employed to investigate the binding properties of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with metal ions, such as Mg²⁺, which is relevant for understanding their potential biological activity. nih.gov

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) , are used to assess the thermal stability of the synthesized compounds and their metal complexes. orientjchem.org TGA can provide information on decomposition patterns, moisture content, and the amount of metal present in the complexes. orientjchem.org

For quinazoline (B50416) derivatives that exhibit inhibitory properties against corrosion, electrochemical techniques are employed. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to evaluate the corrosion inhibition efficiency of these compounds on metal surfaces. nih.gov These methods can determine if a compound acts as a cathodic, anodic, or mixed-type inhibitor and can characterize the protective layer formed on the metal surface. nih.gov

Finally, X-ray crystallography can provide the definitive three-dimensional structure of a compound in its crystalline state, offering precise information on bond lengths, bond angles, and stereochemistry.

The combination of these analytical methodologies provides a comprehensive characterization of synthesized this compound and its analogs, ensuring their structural integrity and purity for further studies and applications.

Biological Evaluation and Mechanistic Insights Preclinical Studies

Antimicrobial and Antibacterial Activities of Quinazolinedione Derivatives

Quinazoline (B50416) and its oxidized derivatives, quinazolinones, are recognized for their wide range of pharmacological activities, including potent antimicrobial effects. mdpi.comrphsonline.com The growing issue of antibiotic resistance has spurred research into novel antimicrobial agents, with quinazoline derivatives showing considerable promise. rphsonline.comnih.gov

One of the key mechanisms underlying the antibacterial action of quinazolinedione derivatives is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial drugs. mdpi.com

Several studies have reported that quinazolin-4(3H)-one derivatives act as potential DNA gyrase inhibitors. mdpi.com For instance, a series of newly synthesized hydrazone and formyl-pyrazole derivatives of quinazolin-4(3H)-one were evaluated for their ability to inhibit E. coli DNA gyrase. The most potent compounds, 4a , 5a , 5c , and 5d , demonstrated significant inhibitory activity against the enzyme, with IC50 values ranging from 3.19 to 4.17 µM. Molecular docking studies further supported these findings, indicating a strong binding affinity of these compounds within the active site of E. coli DNA gyrase. mdpi.com This inhibition of essential bacterial enzymes ultimately leads to cell death and can help prevent the development of resistance. mdpi.com

Quinazolinedione derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Numerous studies have evaluated the minimum inhibitory concentration (MIC) of various derivatives against a panel of bacterial strains.

For example, novel quinazoline-2,4(1H,3H)-dione derivatives were tested against Staphylococcus aureus, Listeria monocytogenes (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). Compound 13 , which features triazole moieties, showed moderate activity against S. aureus and specific, potent activity against E. coli, with an inhibition zone of 15 mm and an MIC value of 65 mg/mL, comparable to reference drugs. nih.gov Another derivative, compound 15 , also displayed a broad spectrum of bioactivity against both types of bacterial strains. nih.gov

Other research has highlighted the effectiveness of different quinazolinone derivatives. Some have shown marginal efficacy against Gram-positive pathogens while having no effect on Gram-negative strains. rphsonline.com Conversely, other series have demonstrated excellent activity against E. coli and P. aeruginosa (Gram-negative) and good to very good activity against S. aureus and S. pyogenes (Gram-positive). biomedpharmajournal.org The N-hexyl substituted isatin-quinazoline derivative, in particular, was found to be relatively active against a range of screened Gram-positive and Gram-negative bacteria. nih.gov These varied results underscore the importance of the specific substitutions on the quinazoline ring in determining the spectrum and potency of antibacterial activity. nih.govfrontiersin.org

Antibacterial Activity of Selected Quinazolinedione Derivatives

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 13 | Escherichia coli | MIC | 65 mg/mL | nih.gov |

| Compound 13 | Staphylococcus aureus | Inhibition Zone | 9 mm | nih.gov |

| Compound 49 | MRSA (ATCC 43300) | MIC | 7.8 µg/mL | researchgate.net |

| Compound 49 | S. epidermidis (ATCC 12228) | MIC | 3.9 µg/mL | researchgate.net |

| Compound 5a | E. coli | MIC | 1 µg/mL | mdpi.com |

| Compound 5a | S. aureus | MIC | 2 µg/mL | mdpi.com |

| Compound A-2 | E. coli | Activity | Excellent | biomedpharmajournal.org |

| Compound A-4 | P. aeruginosa | Activity | Excellent | biomedpharmajournal.org |

Anticancer and Antitumor Activities of Quinazolinedione Compounds

The quest for novel anticancer agents has identified quinazolinone and quinazolinedione derivatives as a promising class of chemotherapeutic compounds. researchgate.netnih.gov Their diverse biological activities extend to significant antitumor effects against a range of malignancies, including breast, lung, and pancreatic cancers. mdpi.com

Quinazolinedione derivatives have consistently demonstrated the ability to inhibit the proliferation of various cancer cell lines in laboratory settings. mdpi.comresearchgate.net These studies are crucial for the initial screening and identification of potentially effective anticancer compounds.

For example, a series of quinazolinidione–amide derivatives were tested against the MCF-7 human breast cancer cell line. jchr.org Among them, compounds B3 and B5 showed significant cytotoxicity, with IC₅₀ values of 9.1 µg/mL and 10.2 µg/mL, respectively. jchr.org Another study focusing on MCF-7 cells found that quinazolinedione derivatives Compound 7 and Compound 8 significantly reduced cell viability in a dose-dependent manner. nih.govnih.gov

The anticancer activity is not limited to breast cancer. Novel 3-methylquinazolinone derivatives were evaluated against human non-small cell lung cancer (A549), prostate cancer (PC-3), and liver cancer (SMMC-7721) cell lines. nih.gov Compounds 5k and 5l demonstrated inhibitory efficacy against SMMC-7721 and PC-3 cells that was higher than the standard drug Gefitinib. nih.gov Furthermore, quinazoline derivatives 7a and 28 showed a strong impact against HepG-2 (liver), MCF-7 (breast), PC3 (prostate), and HCT-116 (colon) cancer cell lines. researchgate.net

In Vitro Antiproliferative Activity of Selected Quinazolinedione Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound B3 | MCF-7 (Breast) | 9.1 µg/mL | jchr.org |

| Compound B5 | MCF-7 (Breast) | 10.2 µg/mL | jchr.org |

| Compound 107 | A549 (Lung) | Induces G2/M arrest | mdpi.com |

| Compound 5k | A549 (Lung) | Inhibits proliferation | nih.gov |

| Compound 5l | A549 (Lung) | 31.21% inhibition | nih.gov |

| Compound 7a | HepG-2 (Liver) | Strong activity | researchgate.net |

| Compound 28 | PC3 (Prostate) | Strong activity | researchgate.net |

The anticancer effects of quinazolinedione compounds are attributed to their interaction with various molecular targets and pathways crucial for tumor growth and survival. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many quinazoline derivatives is the inhibition of EGFR, a tyrosine kinase that plays a vital role in cancer cell proliferation and survival. nih.govnih.govnih.gov Overexpression of EGFR is common in many cancers, making it a key therapeutic target. nih.govnih.gov Quinazoline-based drugs like Gefitinib and Erlotinib are well-known EGFR inhibitors. nih.govwisdomlib.org Novel 3-methyl-quinazolinone derivatives have been designed as EGFR inhibitors, with compound 5k showing an IC50 value of 10 nM against EGFRwt-TK. nih.gov Molecular docking studies suggest these compounds bind to the ATP-binding site of the EGFR kinase domain, blocking its signaling pathway and leading to cell cycle arrest and apoptosis. nih.govnih.gov For instance, compound 5k was found to induce late apoptosis and cause G2/M phase cell cycle arrest in A549 lung cancer cells. mdpi.comnih.gov

DNA Intercalation and Other Mechanisms: Besides EGFR inhibition, some quinazolinedione derivatives exert their effects through other mechanisms. DNA intercalation, where a molecule inserts itself between the base pairs of DNA, can hinder DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov A quinazolino-quinazoline-dione molecule, 2z , was identified as an intercalator for the MALAT1 RNA triple helix, a structure implicated in cancer progression, and exhibited cytotoxicity towards cancer cells overexpressing MALAT1. nih.gov Other quinazolinone derivatives have been shown to induce apoptosis through the intrinsic pathway, evidenced by the upregulation of caspase-9 and p53 and the downregulation of Bcl-2. nih.govnih.gov Some compounds also act as tubulin polymerization inhibitors, disrupting microtubule dynamics and arresting the cell cycle. mdpi.com

Antiviral Activities, with Emphasis on Hepatitis C Virus (HCV)

Quinazoline and quinazolinedione scaffolds have also been explored for their antiviral properties, with a significant focus on developing inhibitors against the Hepatitis C Virus (HCV). nih.govmdpi.comnih.gov HCV is a major cause of chronic liver disease, and its non-structural proteins, such as the NS5B RNA-dependent RNA polymerase (RdRp) and the NS3/4A protease, are prime targets for direct-acting antiviral (DAA) drugs. nih.govmdpi.combiorxiv.org

A notable study focused on the discovery of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as potent anti-HCV agents. nih.gov This class of compounds is designed to act as metal ion chelators, targeting the essential metal ions in the catalytic center of the HCV NS5B polymerase. Compound 21e , with the 3-OH-quinazolinedione core, was shown to chelate Mg2+, supporting this proposed mechanism. nih.gov Within this series, compounds 10n and 10p showed potent anti-HCV activity, with EC₅₀ values of 6.4 μM and less than 10 μM, respectively, which is more potent than the reference drug ribavirin (B1680618) (EC₅₀ = 20.0 μM). nih.gov

Other quinazolinone derivatives have also been identified as promising HCV inhibitors. A series of 6-aminoquinazolinone derivatives were synthesized and evaluated for their activity against HCV NS5B. Compound 11a exhibited the highest activity against HCV genotype 1b, with an EC₅₀ of 0.984 µM, and a high selectivity index, making it a strong candidate for further development. mdpi.comnih.gov Additionally, some quinazoline derivatives have been shown to inhibit the HCV NS3/4A protease, another critical enzyme for viral replication. biorxiv.orgrsc.org For instance, a study identified a quinazoline derivative, compound 4 , that inhibited HCV NS3-4Apro with an IC₅₀ of 42 µM and showed dose-dependent inhibition of HCV replication in cell-based assays. biorxiv.org

Modulation of Neurological Receptor Systems

Beyond its antiviral potential, the 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione scaffold has been extensively studied for its effects on the central nervous system, particularly its interaction with ionotropic glutamate (B1630785) receptors.

Research has focused on designing derivatives of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione as antagonists for the AMPA and kainate (KA) receptors, which are subtypes of ionotropic glutamate receptors. nih.gov The 3-hydroxy group has been identified as crucial for affinity at the Glycine/NMDA, AMPA, and high-affinity KA receptors. nih.gov Modifications at other positions of the quinazolinedione ring have led to the development of compounds with selectivity for specific receptor subtypes. nih.gov

Below is a table summarizing the binding affinities (Ki, µM) of a representative derivative from this class at different ionotropic glutamate receptors.

| Compound | Gly/NMDA | AMPA | KA (high affinity) |

| Representative Derivative | >10 | 1.6 | 0.62 |

Data sourced from Colotta et al., 2006 nih.gov

This data highlights the potential to develop selective antagonists for AMPA and KA receptors from the 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione scaffold.

Antidiabetic Potential and Enzyme Inhibition

In the realm of metabolic diseases, quinoline (B57606) and quinazolinone derivatives have been investigated for their potential to manage type 2 diabetes by inhibiting key digestive enzymes. nih.gov

Alpha-amylase and alpha-glucosidase are enzymes responsible for the breakdown of complex carbohydrates into absorbable simple sugars. nih.govnih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.govnih.gov While specific IC50 values for 7-Chloro-3-hydroxyquinazoline-2,4-dione are not provided in the reviewed literature, studies on related quinoline-1,3,4-oxadiazole conjugates have demonstrated potent inhibition of α-glucosidase, with some compounds exhibiting low micromolar IC50 values. nih.gov These related compounds have shown to be more potent inhibitors of α-glucosidase than α-amylase. nih.gov The mode of inhibition for these related compounds has been identified as non-competitive, suggesting they bind to an allosteric site on the enzyme. nih.gov

The following table presents the inhibitory activity of a representative quinoline derivative against α-glucosidase and α-amylase.

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| Representative Quinoline Derivative | 15.85 | >100 |

Data sourced from a study on quinoline-1,3,4-oxadiazole conjugates nih.gov

These findings suggest that the broader class of quinoline and quinazolinedione compounds warrants further investigation for their antidiabetic potential.

Other Investigated Biological Activities

Beyond its primary applications, this compound has been the subject of research into other biological effects, including its potential as an anti-inflammatory, antioxidant, and herbicidal agent.

Quinazoline derivatives are recognized for their anti-inflammatory and antioxidant properties. semanticscholar.orgresearchgate.net Some studies suggest that compounds with a quinazoline structure can reduce the production of pro-inflammatory cytokines. For instance, 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has been shown to decrease the levels of TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic benefit in conditions like rheumatoid arthritis.

Emerging research also points to the neuroprotective effects of certain quinazoline derivatives, which are linked to their ability to protect neuronal cells from oxidative stress-induced damage by boosting antioxidant enzyme activity. This could be valuable in developing treatments for neurodegenerative diseases.

The anti-inflammatory and antioxidant activities of various quinazoline derivatives are summarized in the table below.

| Compound | Biological Activity | Key Findings |

| 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione | Anti-inflammatory | Reduces production of pro-inflammatory cytokines TNF-alpha and IL-6. |

| 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione | Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |

| 7-Methoxyquinazoline | Anti-inflammatory | Methoxy group at position 7 contributes to anti-inflammatory properties. |

| 2-Methyl-quinazoline | Antioxidant | Methyl substitution at position 2 contributes to antioxidant effects. |

The inhibitory action of certain quinazoline derivatives on enzymes like p-Hydroxyphenylpyruvate dioxygenase (HPPD) has been explored for its potential herbicidal applications. nih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone, which is essential for photosynthesis and carotenoid production in plants. nih.gov Inhibition of HPPD leads to a reduction in plastoquinone, resulting in herbicidal effects. nih.gov

Research into 2-acyl-cyclohexane-1,3-dione congeners, which share structural similarities with quinazoline derivatives, has shown that a 1,3-dione feature is crucial for HPPD inhibition. nih.gov The length of the alkyl side chain also plays a significant role in the inhibitory activity, with a C11 alkyl side chain being optimal. nih.gov

The herbicidal activity of related compounds is detailed in the table below.

| Compound | Target | Activity |

| 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | I50app: 0.18 ± 0.02 μM |

| Sulcotrione (commercial triketone herbicide) | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | I50app: 0.25 ± 0.02 μM |

The versatility of the quinazoline scaffold extends to its interaction with various other pharmacological targets. For instance, certain pteridine (B1203161) derivatives, which are structurally related to quinazolines, have been identified as potent inhibitors of the cAMP-specific phosphodiesterase isoenzyme family PDE4. nih.gov One such compound, 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine (DC-TA-46), has been shown to inhibit PDE4 activity, leading to an increase in intracellular cAMP levels and the induction of protein kinase A (PKA) activity. nih.gov This pathway is significant as it can enhance the binding of nuclear proteins to the cAMP-responsive element (CRE), suggesting a role in gene regulation. nih.gov

The table below outlines the activity of a related compound on PDE4.

| Compound | Target | Effect |

| 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine (DC-TA-46) | PDE4 | Induces dose-dependent growth inhibition, G1-phase cell cycle arrest, and apoptosis. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Comprehensive Analysis of Substituent Effects on the Quinazolinedione Core

The biological activity of quinazolinedione derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov Modifications at various positions, including the N-1, N-3, C-6, C-7, and C-8 positions, have been shown to significantly influence the pharmacological properties of these compounds. nih.govnih.gov

The placement of specific functional groups on the quinazolinedione ring system is a critical determinant of biological activity.

Chlorine at C-7: The presence of a chlorine atom at the C-7 position of the quinazolinone system has been shown to be favorable for certain biological activities. For instance, in a series of quinazoline (B50416) derivatives synthesized and evaluated for anticonvulsant activity, the presence of a chlorine atom at position 7 was found to enhance the anticonvulsant effects. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom at this specific position may contribute to favorable interactions with the biological target.

Hydroxyl at C-3: The 3-hydroxyquinazoline-2,4-dione moiety itself is considered a key pharmacophore. nih.govresearchgate.net This structural feature is associated with the ability to chelate metal ions, which can be a crucial mechanism for the inhibition of certain enzymes. For example, a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed as metal ion chelators and showed potent anti-HCV activities. nih.gov The hydroxyl group at the N-3 position, in conjunction with the adjacent carbonyl oxygen, forms a bidentate chelation site that is believed to be essential for its mechanism of action. dntb.gov.ua

The combination of these two substituents, the 7-chloro and 3-hydroxy groups, on the quinazoline-2,4-dione core likely results in a unique electronic and steric profile that dictates its specific biological activities.

Modifying the functional groups on the quinazolinedione scaffold can have a profound impact on the compound's affinity and selectivity for its biological targets.

Systematic modifications of the quinazolinedione core have been explored to enhance biological activity. For instance, the introduction of various substituents at the N-1 position of the 3-hydroxyquinazoline-2,4-dione core has been shown to modulate anti-HCV activity. nih.gov The addition of a phenylpropyl group or substituted phenethyl groups at N-1 increased the inhibitory rate against the hepatitis C virus. nih.gov

Furthermore, substitutions on the phenyl ring of the quinazolinedione nucleus, specifically at the C-6, C-7, and C-8 positions, have been investigated to explore the structure-activity relationship further. nih.gov For example, a C-7 benzyl (B1604629) substituted compound exhibited a higher HCV inhibitory rate compared to the unsubstituted parent compound. nih.gov These findings highlight the importance of peripheral modifications in tuning the potency and selectivity of the core scaffold.

The following table summarizes the effects of various substituents on the biological activity of the quinazolinedione core:

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| C-7 | Chlorine | Favorable for anticonvulsant activity. | nih.gov |

| N-3 | Hydroxyl | Essential for metal ion chelation and anti-HCV activity. | nih.gov |

| N-1 | Phenylpropyl, Substituted Phenethyl | Increased anti-HCV activity. | nih.gov |

| C-7 | Benzyl | Higher HCV inhibitory rate than unsubstituted compound. | nih.gov |

Elucidation of Key Pharmacophoric Features Essential for Receptor/Enzyme Binding

The key pharmacophoric features of 7-Chloro-3-hydroxyquinazoline-2,4-dione are centered around its ability to act as a bacterial topoisomerase inhibitor. nih.govresearchgate.net This class of compounds represents a novel addition to the DNA gyrase inhibitor class of antibacterials. nih.gov

The essential pharmacophoric elements include:

The Quinazoline-2,4-dione Core: This bicyclic system provides the rigid framework necessary for proper orientation within the enzyme's active site.

The 3-Hydroxy Group: This group, along with the C-4 carbonyl oxygen, forms a crucial bidentate metal ion chelation site. This interaction is believed to be critical for stabilizing the enzyme-DNA cleavage complex. dntb.gov.ua

The C-7 Chlorine Atom: This substituent likely contributes to the electronic properties of the aromatic ring, potentially enhancing binding affinity through halogen bonding or other electronic interactions with the target enzyme.

Docking studies with DNA gyrase have indicated that quinazolinone derivatives can interact with the protein, supporting the proposed mechanism of action. researchgate.net

Correlation between Structural Variations and Observed Mechanistic Pathways

The structural features of this compound and its analogs directly correlate with their mechanism of action as inhibitors of bacterial DNA gyrase and topoisomerase IV. dntb.gov.ua These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

The proposed mechanism for quinazoline-2,4-diones, such as those in the same class as this compound, involves a unique interaction with the enzyme-DNA complex. Unlike quinolones, which also target these enzymes, the dione (B5365651) derivatives appear to stabilize the cleavage complex through a different orientation. This is likely directed by the bidentate chelation of a magnesium ion by the 3-hydroxy-2,4-dione moiety. dntb.gov.ua

Evidence suggests that these diones interact differently with the enzyme's breakage-reunion and Toprim domains, as well as with DNA and Mg2+. dntb.gov.ua This distinct mechanistic pathway may explain why these compounds can be effective against quinolone-resistant bacterial strains.

The following table outlines the correlation between structural features and the mechanistic pathway:

| Structural Feature | Mechanistic Implication | Reference |

| 3-Hydroxy-2,4-dione Moiety | Bidentate chelation of Mg2+, stabilizing the enzyme-DNA cleavage complex. | dntb.gov.ua |

| Quinazolinedione Core | Provides the scaffold for a unique orientation within the enzyme active site, differing from quinolones. | dntb.gov.ua |

| Overall Structure | Leads to a distinct pattern of DNA cleavage by gyrase compared to quinolones. | dntb.gov.ua |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of 7-chloro-3-hydroxyquinazoline-2,4-dione and its derivatives with various biological macromolecules, thereby providing a basis for understanding their structure-activity relationships.

Molecular docking studies have been instrumental in elucidating the binding interactions of this compound derivatives with several key biological targets.

DNA Gyrase: The 3-hydroxyquinazoline-2,4-dione scaffold has been identified as a novel class of DNA gyrase inhibitors. nih.gov Docking simulations of these compounds into the active site of DNA gyrase have revealed potential binding modes that contribute to their antibacterial activity. nih.govresearchgate.net

HCV NS5B Polymerase: Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated as potential inhibitors of the hepatitis C virus (HCV) NS5B polymerase. mdpi.comnih.gov Molecular docking studies have been employed to understand the binding mode of these compounds within the enzyme's active site. mdpi.comnih.gov For instance, a 7-phenyl substituted derivative was docked into the crystal structure of NS5B, suggesting a possible interaction with Mg2+ ions in the catalytic center, which is a characteristic of metal ion chelating inhibitors. mdpi.com

AMPA and Kainate Receptors: An intensive molecular modeling study was conducted on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives designed as antagonists for AMPA and kainate (KA) receptors. nih.govacs.org Docking simulations were performed on models of the Gly/NMDA, AMPA, and KA receptors to rationalize the observed binding affinities. nih.govacs.org These studies highlighted the importance of the free 3-hydroxy group for affinity to all three receptors. nih.gov

| Compound Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazolin-2,4-dione | Kainate Receptor | Not explicitly stated in kcal/mol, but Ki values of 0.62 µM and 1.6 µM were reported. | nih.govacs.org |

| 7-phenyl substituted 3-hydroxyquinazoline-2,4(1H,3H)-dione | HCV NS5B Polymerase | -9.6 | mdpi.comekb.eg |

| Generic Quinazolin-2,4-dione derivatives | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 | ekb.eg |

The stability of the ligand-target complex is governed by a variety of intermolecular interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition of ligands by their receptors. In docking studies of quinazolin-2,4-dione derivatives with the COVID-19 main protease, the amide fragment and the quinazoline (B50416) moiety were identified as key hydrogen bond donors and acceptors. ekb.eg

Cation-π Interactions: Cation-π interactions, occurring between a cation and the face of an electron-rich π system, can significantly contribute to binding affinity. wikipedia.org While not explicitly detailed for this compound itself, these interactions are a recognized factor in molecular recognition and could play a role in its binding to certain targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, QSAR analyses have been used to correlate structural features with their cytotoxic activity against cancer cell lines. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues. nih.gov

In Silico Prediction of Pharmacokinetic Properties (ADMET Analysis)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico ADMET prediction is a cost-effective method to assess these properties at an early stage of drug discovery. For quinazolin-2,4-dione derivatives, ADMET predictions have been used to evaluate their pharmacokinetic and drug-likeness properties. nih.gov Such analyses help in identifying candidates with favorable profiles for further development. nih.gov

Advanced Theoretical Calculations for Molecular Stability and Reactivity

Advanced theoretical calculations provide a deeper understanding of the intrinsic properties of a molecule, such as its stability and reactivity.

Conformational Analysis and Energy Profiling

Information regarding the conformational analysis and energy profiling of this compound is not available in the provided search results.

Application of Thermal Shift Assays for Experimental Validation of Target Binding

Thermal shift assays (TSA), also known as differential scanning fluorimetry, are a powerful and widely used biophysical technique to experimentally validate the binding of small molecules to a target protein. This method relies on the principle that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored by measuring the fluorescence of a dye that preferentially binds to the unfolded state of the protein.

In the context of quinazoline-2,4-dione derivatives, thermal shift assays have been instrumental in confirming their engagement with specific biological targets. For instance, a study investigating a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as potential anti-HCV agents utilized TSA to validate their binding to the NS5B protein, an RNA-dependent RNA polymerase essential for viral replication. nih.gov

The binding of these compounds to the NS5B protein was assessed by monitoring the change in the protein's melting temperature in the presence of the compounds. The results demonstrated that representative compounds from this series were able to increase the Tm of the NS5B protein, providing direct evidence of a physical interaction between the compounds and their intended target. nih.gov This stabilization of the protein upon ligand binding is a strong indicator of successful target engagement.

The table below summarizes the thermal shift data for two representative 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives from the study, illustrating the measurable increase in the melting temperature of the NS5B protein upon binding.

| Compound | Concentration (µM) | Melting Temperature (Tm) of NS5B (°C) | Thermal Shift (ΔTm) (°C) |

|---|---|---|---|

| NS5B Protein Only | - | Reference Tm | - |

| Compound 21e | Not Specified | Reference Tm + 1.6 | 1.6 |

| Compound 21k | Not Specified | Reference Tm + 2.1 | 2.1 |

The observed thermal shifts of 1.6 °C and 2.1 °C for compounds 21e and 21k, respectively, at the tested concentrations, confirm that these 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives directly bind to and stabilize the NS5B protein. nih.gov This experimental validation through thermal shift assays is a critical step in the drug discovery process, as it provides confidence that the observed biological activity of the compounds is mediated through the intended molecular target. nih.gov

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for 7-Chloro-3-hydroxyquinazoline-2,4-dione and its Analogs

While the quinazoline-2,4-dione core is a known pharmacophore with a wide range of biological activities, the full spectrum of its molecular interactions is still under investigation. nih.gov Future research will focus on identifying and validating novel biological targets for this compound and its related compounds.

Recent studies on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have identified them as potent metal ion chelators with significant anti-HCV activity, targeting the NS5B RNA-dependent RNA polymerase. nih.gov This opens up avenues to explore the potential of 7-chloro substituted analogs as antiviral agents. Furthermore, analogs of quinazoline-2,4-dione have been investigated for their inhibitory effects on phosphodiesterase 4 (PDE4), a key enzyme in inflammatory processes, suggesting a role in treating inflammatory disorders. researchgate.net

The exploration of novel targets is not limited to enzymes. Research into quinazolinone derivatives has revealed their potential to interact with a variety of receptors and signaling pathways. For instance, certain analogs have been identified as 5-HT3A receptor antagonists and cyclin-dependent kinase 5 (CDK5) inhibitors. nih.gov The introduction of a chloro group at the 7-position, as in this compound, can significantly alter the electronic properties of the molecule, potentially leading to new and unpredicted biological activities.

Future studies will likely employ a combination of in silico screening, proteomics, and chemical biology approaches to systematically map the interactome of these compounds. This will not only reveal new therapeutic opportunities but also provide a deeper understanding of their mechanisms of action.

Rational Design and Development of Next-Generation Quinazolinedione Therapeutics

The development of next-generation quinazolinedione therapeutics is heavily reliant on the principles of rational drug design. This approach utilizes the understanding of structure-activity relationships (SAR) to create more potent and selective molecules.

SAR studies on quinazolinone-2-carboxamide derivatives have demonstrated that modifications to different parts of the molecule can lead to significant improvements in activity. acs.org For example, a 95-fold increase in antimalarial potency was achieved through systematic structural changes. acs.org Similarly, the design of quinazolinone N-acetohydrazides as type II multi-kinase inhibitors has been guided by the goal of achieving specific interactions with the DFG-out conformation of target kinases. nih.gov

The chloro-substituent at the 7-position of the quinazoline (B50416) ring is a key feature that can be exploited in rational design. This group can influence the molecule's binding affinity, metabolic stability, and pharmacokinetic properties. nih.gov Research on 7-chloro-4-substituted quinoline (B57606) derivatives has shown that this moiety can be a crucial component in achieving desired biological effects. mdpi.commdpi.com

Computational tools, such as molecular docking and molecular dynamics simulations, are becoming increasingly important in the rational design process. nih.gov These methods allow researchers to predict how a molecule will bind to its target and to identify key interactions that can be optimized. researchgate.netnih.gov By combining computational predictions with synthetic chemistry, it is possible to accelerate the discovery of new and improved quinazolinedione-based drugs.

Integration of Multi-Targeting Strategies for Complex Disease Pathologies

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. researchgate.netnih.gov The traditional "one-target, one-drug" approach is often insufficient to address the multifaceted nature of these conditions. nih.gov As a result, there is a growing interest in the development of multi-target drugs that can simultaneously modulate several key proteins or pathways.

The quinazoline scaffold is well-suited for the design of multi-target inhibitors. medchemexpress.cnrawdatalibrary.net Its versatile structure can be modified to incorporate different pharmacophores, allowing it to interact with a range of biological targets. For example, quinazoline derivatives have been developed as dual inhibitors of microtubules and receptor tyrosine kinases (RTKs) for the treatment of cancer. medchemexpress.cnresearchgate.net

In the context of Alzheimer's disease, quinazoline derivatives have been designed to target both human cholinesterase (hChE) and human β-secretase (hBACE-1), two key enzymes involved in the disease's progression. nih.gov Similarly, phthalazino[1,2-b]-quinazolinone derivatives have been developed as multi-target histone deacetylase (HDAC) inhibitors for the treatment of hepatocellular carcinoma. nih.gov

The development of this compound and its analogs as multi-target agents is a promising area of future research. By carefully selecting the targets and optimizing the molecule's structure, it may be possible to create drugs with enhanced efficacy and a reduced risk of resistance.

Table 1: Examples of Multi-Targeting Strategies with Quinazoline Analogs

| Compound Class | Targets | Therapeutic Area | Reference |

| Quinazoline Derivatives | Microtubules, EGFR, VEGFR-2, PDGFR-β | Cancer | researchgate.net |

| Phthalazino[1,2-b]-quinazolinones | Histone Deacetylases (HDACs) | Cancer | nih.gov |

| Quinazoline Derivatives | Human Cholinesterase (hChE), Human β-secretase (hBACE-1) | Alzheimer's Disease | nih.gov |

| Quinazolinone N-acetohydrazides | VEGFR-2, FGFR-1, BRAF | Cancer | nih.gov |

| Quinazolinone Derivatives | STAT-3, c-Src | Cancer | nih.gov |

Advancements in Scalable and Sustainable Synthetic Methodologies

The translation of a promising drug candidate from the laboratory to the clinic requires the development of scalable and sustainable synthetic methods. Future research in this area will focus on creating efficient, cost-effective, and environmentally friendly processes for the production of this compound and its analogs.

Recent years have seen significant progress in the synthesis of quinazolines and their derivatives, with a particular emphasis on green chemistry principles. nih.govnih.gov This includes the use of transition-metal-free catalytic systems, which offer an alternative to traditional methods that often rely on expensive and toxic heavy metals. nih.gov

One-pot, multi-component reactions are also gaining traction as a way to improve the efficiency and atom economy of quinazoline synthesis. nih.gov For example, a one-pot, three-component reaction using a recyclable magnetic nano-catalyst has been developed for the synthesis of various quinazoline derivatives under green conditions. nih.gov Other innovative approaches include the use of molecular iodine as a catalyst and the development of electrochemical protocols that avoid the need for chemical oxidants. organic-chemistry.org

The synthesis of the quinazoline-2,4(1H,3H)-dione core itself has also been the subject of intensive research. acs.orgorganic-chemistry.org New methods are being developed that offer milder reaction conditions, broader substrate scope, and higher yields. organic-chemistry.org These advancements will be crucial for the large-scale production of this compound and other promising drug candidates.

Development of Advanced Preclinical Models for Efficacy Assessment (excluding human trials)

The accurate assessment of a drug's efficacy in preclinical models is essential for its successful development. Future research will focus on the development and utilization of more sophisticated preclinical models that can better predict the clinical performance of this compound and its analogs.

Traditional preclinical testing often begins with in vitro assays using cultured cells. youtube.com These simple, two-dimensional models are useful for initial screening but have limitations in their ability to replicate the complex microenvironment of a living organism. youtube.com More advanced in vitro models, such as 3D cell cultures and organoids, are being developed to bridge this gap.

In vivo animal models, such as mice, are a critical component of preclinical drug development. youtube.com These models allow researchers to study a drug's effects in a whole-organism context, taking into account factors such as drug delivery, metabolism, and immune response. youtube.com However, it is important to recognize the limitations of animal models and to select the most appropriate model for the disease being studied. youtube.com

For infectious diseases, ex vivo models, such as tracheal organ cultures, can be used to assess the efficacy of antiviral compounds. nih.gov In a recent study, a quinazolinedione derivative was shown to significantly reduce the viral load of infectious bronchitis virus in infected tracheal rings. nih.gov

The development of more predictive preclinical models, combined with a deeper understanding of the disease biology, will be essential for the successful clinical translation of next-generation quinazolinedione therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-Chloro-3-hydroxyquinazoline-2,4-dione and its derivatives?

- The core compound is synthesized via multistep reactions starting from substituted benzoxazine precursors. For example, this compound is obtained by treating 7-chloro-1,2-dihydro-3,1-benzoxazine-2,4-dione with O-benzylhydroxylamine, followed by cyclization with triphosgene and subsequent debenzylation using hydrobromic acid . Modifications at position 6 (e.g., nitro, amino, or heterocyclic groups) involve nitration, reduction (e.g., SnCl₂ in ethanol), and condensation with reagents like formaldehyde or glyoxal .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Purity : Assessed via elemental analysis and chromatographic methods (e.g., TLC or HPLC).

- Structural confirmation :

- 1H NMR (DMSO-d₆) detects characteristic signals (e.g., aromatic protons at δ 7.8–8.2 ppm, NH groups at δ 10–12 ppm) .

- MS m/z data corroborates molecular weight, with fragmentation patterns matching expected derivatives .

- Melting points (e.g., 246–248°C for intermediates) serve as additional benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the synthesis of this compound derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at position 6, while ethanol or acetic acid is preferred for cyclization .

- Catalysts : Use of bases (e.g., K₂CO₃) or acidic conditions (e.g., HCl gas) improves reaction rates for substitutions or condensations .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for nitro group reductions (e.g., SnCl₂-mediated), achieving yields up to 76% . Contradictions in reported yields (35–76%) highlight the need for reproducibility studies under controlled humidity and inert atmospheres .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in quinazoline derivatives for pharmacological applications?

- Substituent variation : Introducing groups at position 6 (e.g., nitro, amino, or imidazolyl) modulates bioactivity. For instance, 6-nitro derivatives exhibit anticonvulsant potential, while 6-amino analogs show enhanced solubility for CNS-targeted applications .

- Electron-withdrawing groups : The 7-chloro substituent increases electrophilicity, enhancing interactions with biological targets like GABA receptors .

- In vitro assays : Derivatives are screened for anti-inflammatory, antimicrobial, or anticonvulsant activity using standardized models (e.g., MES test for seizures) .

Q. How are computational methods integrated into the design of this compound-based drug candidates?

- Molecular docking : Tools like MOE (Molecular Operating Environment) predict binding affinities to targets (e.g., kinases or neurotransmitter receptors) .

- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity to prioritize synthetic targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.